molecular formula C18H21N3O3 B2603940 5-cyclopropyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 2034259-08-8

5-cyclopropyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2603940
CAS No.: 2034259-08-8
M. Wt: 327.384
InChI Key: DJUTVGBVFQHNQB-UHFFFAOYSA-N
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Description

5-Cyclopropyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide is a synthetic small molecule featuring a 1,2-oxazole core substituted with a cyclopropyl group at position 5 and a carboxamide linkage at position 3. The amide nitrogen is further modified with a hybrid substituent combining oxan-4-yl (tetrahydropyran) and pyridin-3-yl moieties.

Properties

IUPAC Name

5-cyclopropyl-N-[oxan-4-yl(pyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-18(15-10-16(24-21-15)12-3-4-12)20-17(13-5-8-23-9-6-13)14-2-1-7-19-11-14/h1-2,7,10-13,17H,3-6,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUTVGBVFQHNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC(C3CCOCC3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the cyclopropyl and pyridine groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-cyclopropyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in the substituents attached to the oxazole core and the amide nitrogen. Key comparisons include:

Compound Substituent on Amide Nitrogen Molecular Formula Molecular Weight Key Structural Features
Target Compound (Oxan-4-yl)(pyridin-3-yl)methyl C₁₉H₂₀N₃O₃ ~338.4 g/mol* Pyridine + tetrahydropyran hybrid substituent
5-Cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide (Oxan-4-yl)(thiophen-2-yl)methyl Not reported Not reported Thiophene replaces pyridine; increased lipophilicity
5-Cyclopropyl-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1,2-oxazole-3-carboxamide [6-(Furan-3-yl)pyridin-3-yl]methyl C₁₇H₁₅N₃O₃ 309.32 g/mol Furan-pyridine hybrid; reduced steric bulk
Co-crystal SMYD3 Inhibitor (6P6G) Trans-4-[(4,4,4-trifluorobutyl)amino]cyclohexyl C₂₄H₃₃F₃N₄O₃S ~526.6 g/mol Trifluorobutyl group enhances hydrophobic interactions

*Estimated based on analogous structures.

Key Observations :

  • Pyridine vs. This may improve solubility and target binding .
  • Tetrahydropyran (Oxan-4-yl) : The oxan-4-yl group likely enhances metabolic stability compared to smaller substituents like furan .

Pharmacological and Physicochemical Properties

  • Metabolic Stability: The cyclopropyl group on the oxazole core is known to resist oxidative metabolism, a feature shared across all analogs .
  • Solubility : The furan-containing analog () has a lower molecular weight (309.32 g/mol) compared to the target compound, suggesting improved solubility, though the furan’s instability under acidic conditions may limit oral bioavailability .

Binding Affinity and Target Interactions

The co-crystal structure of a related isoxazole amide (PDB: 6P6G) with SMYD3 highlights the importance of substituent design in target engagement :

  • Hydrophobic Interactions : The trifluorobutyl group in 6P6G forms strong hydrophobic contacts with SMYD3’s active site, a feature absent in the target compound.

Biological Activity

5-Cyclopropyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms through which it may exert its effects.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The reaction conditions often include the use of various catalysts and solvents to optimize yield and purity. Detailed methodologies can be found in the literature, which describe the synthetic pathways and purification processes involved in obtaining this compound.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below are key findings regarding its pharmacological profile:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and modulation of signaling pathways associated with cell survival and death .

Immunomodulatory Effects

The compound has also demonstrated immunomodulatory effects. It was found to suppress the proliferation of lymphocytes in response to mitogenic stimuli, suggesting potential applications in treating autoimmune disorders. The immunosuppressive activity may be linked to alterations in cytokine production, particularly a reduction in TNF-alpha levels .

Antiviral Activity

In addition to its anticancer and immunomodulatory activities, this compound has shown antiviral properties against certain viruses. Studies have indicated that it can inhibit the replication of human herpes virus type 1 (HHV-1) in cultured cells, pointing towards potential therapeutic applications in viral infections .

Case Studies

Several case studies have highlighted the potential of this compound:

  • Study on Cancer Cell Lines : A study evaluating the effects on various cancer cell lines reported IC50 values indicating effective inhibition at low concentrations. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
  • Immunological Assessment : In a comparative study, the compound was tested alongside known immunosuppressants. Results showed that it significantly reduced lymphocyte proliferation compared to controls, supporting its potential as an immunomodulator .
  • Antiviral Efficacy : Another investigation focused on the antiviral activity against HHV-1 demonstrated a dose-dependent inhibition of viral replication, with molecular assays revealing alterations in viral gene expression profiles .

The mechanisms underlying the biological activities of this compound are multifaceted:

Apoptosis Induction

The compound appears to activate intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death in cancer cells.

Cytokine Modulation

By influencing cytokine production, particularly TNF-alpha and interleukins, this compound may modulate immune responses effectively.

Viral Replication Inhibition

The antiviral effects may be attributed to interference with viral entry or replication processes within host cells.

Q & A

Basic: What synthetic strategies are recommended for preparing 5-cyclopropyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide?

Methodological Answer:
A multi-step synthesis is typically employed:

Isoxazole Core Formation : Cyclocondensation of β-keto esters with hydroxylamine under acidic conditions generates the 1,2-oxazole ring.

Cyclopropyl Introduction : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or alkylation reactions add the cyclopropyl group.

Amide Bond Formation : Coupling the oxazole-3-carboxylic acid with the [(oxan-4-yl)(pyridin-3-yl)methyl]amine using HATU/DIPEA in DMF ensures efficient amidation.
Key Optimization : Reaction temperatures (60–80°C) and anhydrous conditions improve yields (60–75%). Purification via flash chromatography (EtOAc/hexane) ensures >95% purity .

Basic: Which analytical techniques are critical for verifying the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms proton environments (e.g., cyclopropyl protons at δ 1.0–1.5 ppm; oxazole C=O at ~160 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 342.1452).
  • HPLC-PDA : Assesses purity (>98%) using a C18 column (λ = 254 nm, acetonitrile/water gradient).
  • X-Ray Crystallography : Resolves stereochemistry of the oxan-4-yl-pyridinylmethyl moiety (e.g., PDB: 6P6G co-crystal structure) .

Advanced: How should researchers design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

Substituent Variation :

  • Replace cyclopropyl with methyl, phenyl, or trifluoromethyl to assess steric/electronic effects.
  • Modify the oxazole ring (e.g., 1,3-oxazole vs. 1,2,4-oxadiazole).

Biological Assays :

  • Measure IC50 in enzyme inhibition assays (e.g., SMYD3 methyltransferase activity via radiometric assays).
  • Perform cellular viability screens (e.g., MTT assay in cancer cell lines).

Computational Analysis :

  • Molecular docking (AutoDock Vina) identifies critical interactions (e.g., pyridine N-H…O hydrogen bonds in SMYD3’s binding pocket) .

Advanced: How can conflicting in vitro vs. cellular activity data be resolved?

Methodological Answer:

Membrane Permeability Testing : Compare activity in permeabilized vs. intact cells using detergents (e.g., digitonin).

Efflux Pump Inhibition : Co-treat with ABC transporter inhibitors (e.g., verapamil) to assess transporter-mediated resistance.

Metabolite Profiling : Use LC-MS to detect intracellular degradation products.

Dose-Response Analysis : Generate Hill slopes to differentiate allosteric vs. competitive mechanisms.
Example : A 3-fold higher EC50 in cellular vs. in vitro assays was attributed to P-glycoprotein efflux, resolved with inhibitor co-treatment .

Basic: What initial biological screening approaches are recommended?

Methodological Answer:

  • Target-Based Assays :
    • Enzyme Inhibition : Fluorescence polarization (FP) assays for kinase or methyltransferase activity.
    • Receptor Binding : Radioligand displacement (e.g., [3H]-ligand competition).
  • Phenotypic Screens :
    • Antiproliferative Activity : 72-hour MTT assays in HCT116 or HEK293 cells.
    • Apoptosis Markers : Flow cytometry for Annexin V/PI staining.
  • ADME Profiling : Microsomal stability assays (human liver microsomes) predict metabolic liability .

Advanced: How can computational modeling optimize pharmacokinetics without compromising target affinity?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Predict serum stability (e.g., hydrolysis of oxazole ring in acidic pH).

QSAR Modeling : Optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration.

Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., oxan-4-yl hydroxylation reduces hepatic clearance by 40%).

CYP450 Metabolism Prediction : Use Schrödinger’s SiteMap to identify oxidation hotspots .

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